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Comparator
Overall Survival (Hazard
Ratio)

Key Efficacy
Findings

| BRIGHT AML 1003 (Phase 2) [1] | Newly diagnosed AML; ineligible for intensive chemo | LDAC alone |

HR: 0.51 (80% CI: 0.39-0.67); P=0.0004 [1] | - Median OS: 8.8 vs 4.9 months [1]

CR rate: 19.2% vs 2.6% (P=0.015) [1] | | BRIGHT AML 1019 (Phase 3) [2] | | | | | | ‧ Intensive Chemo
Study | Untreated AML; fit for intensive chemo | Placebo + Cytarabine/Daunorubicin | HR: 1.05 (95%

CI: 0.78-1.41); P=0.749 [2] | No significant OS benefit [2] | | ‧ Non-Intensive Chemo Study | Untreated
AML; unfit for intensive chemo | Placebo + Azacitidine | HR: 0.99 (95% CI: 0.77-1.29); P=0.969 [2] |

No significant OS benefit [2] |

Detailed Experimental Data and Context

Mechanism of Action & Early-Phase Trial (Phase I): Glasdegib is an oral inhibitor of the
Smoothened (SMO) receptor, which blocks the Hedgehog signaling pathway [1] [3]. This pathway is

involved in the maintenance of leukemic stem cells [1]. A Phase I study in Japanese patients with
advanced hematologic malignancies established a 100 mg once-daily dose as safe and tolerable,

with common side effects being dysgeusia (taste distortion), muscle spasms, and alopecia [3].
Supporting Indirect Comparisons: Before the Phase 3 results were available, a simulated
treatment comparison (STC) study suggested that Glasdegib + LDAC could offer a survival
advantage over hypomethylating agents Azacitidine and Decitabine in patients ineligible for intensive
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chemotherapy [4]. A 2025 network meta-analysis also noted that LDAC + Glasdegib was among

the most effective regimens for improving overall survival in this population, though Azacitidine +
Venetoclax ranked highest [5].

Clinical Trial Designs: The key trials had distinct designs, which is critical for interpreting the results.
BRIGHT AML 1003 (Phase 2): An open-label, multicenter study that randomized patients to

receive either Glasdegib + LDAC or LDAC alone [1].
BRIGHT AML 1019 (Phase 3): This was a double-blind, placebo-controlled trial. It comprised

two separate studies: one for patients fit for intensive chemotherapy ( Glasdegib + "7+3" vs
Placebo + "7+3") and another for patients unfit for intensive chemo (Glasdegib + Azacitidine vs

Placebo + Azacitidine) [2].

Pathway Diagram and Clinical Implications

The following diagram illustrates the mechanistic target of Glasdegib, which underlies its clinical

investigation.
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The clinical data presents a clear trajectory:

Established Niche: Based on the positive Phase 2 BRIGHT AML 1003 trial, Glasdegib is approved
in the US and Europe for newly diagnosed AML in adults who are not candidates for intensive

induction chemotherapy [1] [2].
Failed Expansion: The subsequent Phase 3 BRIGHT AML 1019 trial failed to demonstrate a survival

benefit from adding Glasdegib to either intensive or non-intensive (azacitidine) chemotherapy
backbones in a broader untreated AML population [2]. This indicates its benefit is likely restricted to

the specific context of combination with LDAC in an unfit patient population.

In summary, for researchers and drug development professionals, the long-term follow-up on Glasdegib

reveals a therapy with a confirmed but limited role in the AML treatment landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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